molecular formula C10H13N3O2 B13931610 Methyl 5-amino-6-(cyclopropylamino)nicotinate

Methyl 5-amino-6-(cyclopropylamino)nicotinate

Cat. No.: B13931610
M. Wt: 207.23 g/mol
InChI Key: BAWOPMOJIDEMQT-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-(cyclopropylamino)-3-pyridinecarboxylate is a heterocyclic compound that contains a pyridine ring substituted with amino and cyclopropylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-6-(cyclopropylamino)-3-pyridinecarboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-3-pyridinecarboxylic acid with cyclopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-(cyclopropylamino)-3-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 5-amino-6-(cyclopropylamino)-3-pyridinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-(cyclopropylamino)-3-pyridinecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-6-methylpyrazine-2,3-dicarbonitrile: Similar structure but different substituents.

    5-Amino-6-methylpyrazine-2,3-dicarbonitrile: Lacks the cyclopropylamino group.

    Pyridazine derivatives: Contain a similar pyridine ring but with different functional groups.

Uniqueness

Methyl 5-amino-6-(cyclopropylamino)-3-pyridinecarboxylate is unique due to the presence of both amino and cyclopropylamino groups on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 5-amino-6-(cyclopropylamino)pyridine-3-carboxylate

InChI

InChI=1S/C10H13N3O2/c1-15-10(14)6-4-8(11)9(12-5-6)13-7-2-3-7/h4-5,7H,2-3,11H2,1H3,(H,12,13)

InChI Key

BAWOPMOJIDEMQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)NC2CC2)N

Origin of Product

United States

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